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Compound of Interest

ETHYL 5H-
OCTAFLUOROPENTANOATE

cat. No.: B1333793

Compound Name:

CAS Number: 2795-50-8
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ETHYL 5H-
OCTAFLUOROPENTANOATE, a fluorinated building block with potential applications in
medicinal chemistry and materials science. This document collates available physicochemical
data, proposes a detailed synthetic protocol, and presents predicted spectroscopic data for
characterization. Furthermore, it explores the rationale behind the use of such fluorinated
synthons in modern drug discovery.

Physicochemical and Safety Data

Quantitative data for ETHYL 5H-OCTAFLUOROPENTANOATE has been compiled from
various sources and is presented below for easy reference.

Table 1: Physical and Chemical Properties
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Property Value Source(s)

Molecular Formula C7HeFsO2 [1]

Molecular Weight 274.11 g/mol [1]

Appearance Colorless Liquid Assumed from similar
compounds

Boiling Point 180 °C (lit.) [1]

Density 1.43 g/cm3 [1]

Flash Point 22 °C (lit.) [1]

Melting Point 141 °C (lit.) [1]

Table 2: Safety Information

Hazard Statement

Precautionary Statement

Flammable liquid and vapor

Keep away from heat, hot surfaces, sparks,
open flames and other ignition sources. No

smoking.

Causes skin irritation

Wash skin thoroughly after handling. Wear

protective gloves.

Causes serious eye irritation

Wear eye protection/face protection.

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data

Sheet (SDS) before handling this chemical.

Synthesis of ETHYL 5H-

OCTAFLUOROPENTANOATE: A Proposed

Experimental Protocol

While a specific, peer-reviewed synthesis protocol for ETHYL 5H-
OCTAFLUOROPENTANOATE is not readily available in the searched literature, a standard
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Fischer esterification of 5H-octafluoropentanoic acid with ethanol is a highly plausible and
widely used method for its preparation.[2][3] The following is a detailed, representative protocol
based on this established chemical transformation.

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid
and an alcohol to form an ester and water. To drive the equilibrium towards the product, either
the alcohol is used in excess, or water is removed as it is formed.

Proposed Experimental Protocol

Materials:

5H-Octafluoropentanoic acid

e Anhydrous ethanol

o Concentrated sulfuric acid (catalyst)

e Anhydrous sodium sulfate or magnesium sulfate

e Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

» Diethyl ether or other suitable extraction solvent

Instrumentation:

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator
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« Distillation apparatus (for purification)
Procedure:

o Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, combine 5H-octafluoropentanoic acid (1.0 equivalent) and a significant excess of
anhydrous ethanol (e.g., 5-10 equivalents).

o Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of
concentrated sulfuric acid (e.g., 0.1 equivalents).

¢ Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The
reaction progress can be monitored by thin-layer chromatography (TLC) or gas
chromatography (GC).

o Work-up:
o After the reaction is complete, allow the mixture to cool to room temperature.
o Remove the excess ethanol using a rotary evaporator.
o Dissolve the residue in a suitable organic solvent like diethyl ether.

o Transfer the solution to a separatory funnel and wash sequentially with water, saturated
sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic
acid), and finally with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
crude ethyl 5H-octafluoropentanoate.

« Purification: Purify the crude product by vacuum distillation to yield the pure ester.
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Workflow for the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE
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Proposed synthesis workflow for ETHYL 5SH-OCTAFLUOROPENTANOATE.
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Predicted Spectroscopic Data for Characterization

As experimental spectra for ETHYL 5H-OCTAFLUOROPENTANOATE are not readily
available, this section provides predicted data based on the compound's structure and
established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.0 Triplet of triplets (tt) 1H -CHF2-CHF2
~4.3 Quartet (q) 2H -O-CHz2-CHs
~1.3 Triplet (t) 3H -O-CHz2-CHs

o Rationale: The proton on the fluorinated chain is expected to be significantly deshielded and
show complex splitting due to coupling with adjacent fluorine atoms. The ethyl group protons
will exhibit the characteristic quartet and triplet pattern of an ethyl ester.[4][5][6][7][8]

Table 4: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment

~ 160 C=0 (ester)

~ 108-118 (multiplet) -CF2-CF2-CF2-CHF:
~ 63 -O-CH2-CHs

~14 -O-CH2-CHs

o Rationale: The carbonyl carbon will be in the typical ester region. The fluorinated carbons will
be significantly shifted and show complex splitting due to C-F coupling. The ethyl group
carbons will appear in their usual positions.[9][10][11][12]
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Table 5: Predicted °F NMR Spectral Data

Chemical Shift (6, ppm) Multiplicity Assignment
~-120to -130 Multiplet -CF2-F2-CF2-CHF2
~-130 to -140 Multiplet -CF2-CF2-F2-CHF2
~-135t0 -145 Multiplet -F2-CF2-CF2-CHF:2
~-2201t0 -230 Doublet of triplets (dt) -CHF2

e Rationale: The chemical shifts are estimated based on typical values for fluoroalkanes.[13]
[14][15] The terminal -CHF2 group is expected to be the most shielded. Complex splitting
patterns will arise from geminal and vicinal F-F and H-F couplings.[16]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands

Wavenumber (cm—?) Functional Group

~ 1750 C=0 stretch (ester)

~ 1300-1000 C-O stretch (ester) and C-F stretches
~ 2980 C-H stretch (aliphatic)

o Rationale: The spectrum will be dominated by a strong carbonyl absorption characteristic of
an ester. Strong absorptions in the fingerprint region are expected due to the numerous C-F
bonds.

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Fragmentation
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miz Proposed Fragment
274 [M]* (Molecular lon)
229 [M - OCH2CHs]*

245 [M - CH2CHs]*

45 [OCH2CHs]*

o Rationale: The molecular ion peak should be observable. Common fragmentation pathways
for ethyl esters include the loss of the ethoxy group and the ethyl group.[17][18][19][20][21]

Applications in Drug Development

While specific biological activities of ETHYL 5H-OCTAFLUOROPENTANOATE have not been
reported, its structure as a fluorinated building block makes it a compound of interest for
medicinal chemistry. The introduction of fluorine into drug candidates is a well-established
strategy to enhance their pharmacological properties.[22][23][24][25][26]

The Role of Fluorine in Medicinal Chemistry

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to
metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H
bond with a C-F bond can block oxidation and increase the drug's half-life.[23]

» Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a
molecule, leading to more favorable interactions with the target protein, such as enhanced
hydrogen bonding or dipole-dipole interactions.

 Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a
molecule, which can improve its ability to cross cell membranes.

o Conformational Control: The steric and electronic effects of fluorine can influence the
preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Bioisosteric Replacement

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.energyfuels.8b02059
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chemistry.stackexchange.com/questions/182981/mass-spectrum-fragmentation-of-ethyl-acetate
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_14.html
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b1333793?utm_src=pdf-body
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.ingentaconnect.com/content/ben/ctmc/2014/00000014/00000007/art00004?crawler=true
https://www.tandfonline.com/doi/full/10.1080/14756360701425014
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://pubmed.ncbi.nlm.nih.gov/24484427/
https://www.ingentaconnect.com/content/ben/ctmc/2014/00000014/00000007/art00004?crawler=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ETHYL 5H-OCTAFLUOROPENTANOATE can serve as a starting material for creating more
complex fluorinated building blocks. A key concept in the application of such compounds is
bioisosteric replacement, where a hydrogen atom or a functional group in a lead compound is
replaced by a fluorine atom or a fluoroalkyl group to improve its drug-like properties.[27][28][29]
[30]

Conceptual Workflow for Bioisosteric Replacement in Drug Discovery
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Bioisosteric replacement workflow in drug discovery.

In conclusion, while specific experimental data and applications for ETHYL 5H-
OCTAFLUOROPENTANOATE are limited in the public domain, its identity as a polyfluorinated
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ester positions it as a valuable building block for the synthesis of novel compounds with
potentially enhanced properties for pharmaceutical and materials science applications. The
provided theoretical protocols and predicted data serve as a robust starting point for
researchers interested in exploring the chemistry and utility of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. ETHYL 5H-OCTAFLUOROPENTANOATE - Safety Data Sheet [chemicalbook.com]
. chem.libretexts.org [chem.libretexts.org]

. masterorganicchemistry.com [masterorganicchemistry.com]

. researchgate.net [researchgate.net]

. pubs.acs.org [pubs.acs.org]

. aocs.org [aocs.org]

.
~ (o)) )] EaN w N -

. Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat : Application of Quantitative
Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-
Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing
[pubs.sciepub.com]

e 8. m.youtube.com [m.youtube.com]
e 9. Palmitic acid ethyl ester(628-97-7) 13C NMR [m.chemicalbook.com]

e 10. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum
[chemicalbook.com]

e 11. spectrabase.com [spectrabase.com]

e 12. spectrabase.com [spectrabase.com]

e 13. benchchem.com [benchchem.com]

e 14, alfa-chemistry.com [alfa-chemistry.com]
e 15. pubs.acs.org [pubs.acs.org]

e 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1333793?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/msds/ethyl-5h-octafluoropentanoate.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Esters/Synthesis_of_Esters/Preparation_of_Esters
https://www.masterorganicchemistry.com/reaction-guide/conversion-of-carboxylic-acids-to-esters-using-acid-and-alcohols-fischer-esterification/
https://www.researchgate.net/figure/Some-enlargements-of-the-H-NMR-spectra-corresponding-to-A-the-regions-where-the-L_fig8_398455171
https://pubs.acs.org/doi/abs/10.1021/acs.energyfuels.5b01636
https://www.aocs.org/resource/alkyl-esters-other-than-methyl/
https://pubs.sciepub.com/wjce/9/1/2/figure/1
https://pubs.sciepub.com/wjce/9/1/2/figure/1
https://pubs.sciepub.com/wjce/9/1/2/figure/1
https://pubs.sciepub.com/wjce/9/1/2/figure/1
https://m.youtube.com/watch?v=0qrjskPGta8
https://m.chemicalbook.com/SpectrumEN_628-97-7_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2983-38-2_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_2983-38-2_13CNMR.htm
https://spectrabase.com/spectrum/61Gt0kjjDcY
https://spectrabase.com/spectrum/3CVoN0rWFg6
https://www.benchchem.com/pdf/Unlocking_the_Potential_of_Fluorine_An_In_depth_Guide_to_the_F_NMR_Chemical_Shift_Range.pdf
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://pubs.acs.org/doi/abs/10.1021/jo001726g
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17. pubs.acs.org [pubs.acs.org]

e 18. chem.libretexts.org [chem.libretexts.org]

¢ 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
¢ 20. GCMS Section 6.14 [people.whitman.edu]

e 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

e 22. pharmacyjournal.org [pharmacyjournal.org]

e 23. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect
[ingentaconnect.com]

e 24. tandfonline.com [tandfonline.com]
o 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nim.nih.gov]

e 26. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances
and matched-pair analyses - PubMed [pubmed.ncbi.nim.nih.gov]

o 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of
novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

» 28. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed
[pubmed.ncbi.nim.nih.gov]

e 29. pubs.acs.org [pubs.acs.org]
» 30. Bioisosteric Replacements [cambridgemedchemconsulting.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to ETHYL 5H-
OCTAFLUOROPENTANOATE]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333793#ethyl-5h-octafluoropentanoate-cas-
number-2795-50-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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